molecular formula C10H11ClO4S B1414763 4-(4-Chlorobenzenesulfonyl)butanoic acid CAS No. 29193-68-8

4-(4-Chlorobenzenesulfonyl)butanoic acid

Cat. No.: B1414763
CAS No.: 29193-68-8
M. Wt: 262.71 g/mol
InChI Key: JTTKCIMZPMUDCT-UHFFFAOYSA-N
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Description

“4-(4-Chlorobenzenesulfonyl)butanoic acid” is a chemical compound with the molecular formula C10H11ClO4S . Its average mass is 262.710 Da and its monoisotopic mass is 262.006653 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanoic acid chain attached to a chlorobenzenesulfonyl group . The exact structure can be viewed in the referenced link .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in the optical gating of nanofluidic devices, which are based on synthetic ion channels. This application is significant for light-induced controlled release, sensing, and information processing due to the ability of certain derivatives to undergo structural changes upon irradiation, thus altering their hydrophobic/hydrophilic properties (Ali et al., 2012).

Molecular Docking and Structural Analysis

Spectroscopic and structural investigations of derivatives similar to 4-(4-Chlorobenzenesulfonyl)butanoic acid, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, have been carried out using experimental and theoretical approaches. These studies provide insights into the stability, reactivity, and potential pharmaceutical applications of these compounds (Vanasundari et al., 2018).

Organic Synthesis and Process Development

A mild and efficient organic solvent-free process for the synthesis of related compounds, showcasing the potential of these molecules in green chemistry and sustainable processes. This highlights the versatility and environmental benefits of developing new synthetic pathways for related compounds (Delhaye et al., 2006).

Novel Hybrid Oxadiazole Scaffolds

Research into novel indole-based oxadiazole scaffolds with derivatives of butanoic acid shows promise in the field of medicinal chemistry, particularly for the design of potent urease inhibitors. These compounds exhibit competitive inhibition of the enzyme, underscoring their potential in drug design and therapeutic applications (Nazir et al., 2018).

Green Synthesis Procedures

The development of new, practical, and cost-effective routes for the synthesis of key intermediates in dye production illustrates the application of this compound derivatives in the chemical industry. Such advancements contribute to the scalability and environmental sustainability of chemical manufacturing processes (Shi et al., 2015).

Safety and Hazards

The safety information available indicates that “4-(4-Chlorobenzenesulfonyl)butanoic acid” may cause harm if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTKCIMZPMUDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270675
Record name 4-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29193-68-8
Record name 4-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29193-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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